alpha-NADPH sodium salt
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Overview
Description
Alpha-NADPH sodium salt, also known as nicotinamide adenine dinucleotide phosphate sodium salt, is a crucial cofactor in various biological reactions. It plays a significant role in anabolic reactions, such as lipid and nucleic acid synthesis, by providing the necessary reducing power. This compound is essential in cellular processes, including photosynthesis in plants and fatty acid synthesis in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-NADPH sodium salt can be synthesized through enzymatic or chemical methods. The enzymatic method involves the reduction of nicotinamide adenine dinucleotide phosphate using glucose-6-phosphate dehydrogenase in the presence of glucose-6-phosphate. The chemical synthesis involves the reduction of nicotinamide adenine dinucleotide phosphate using sodium borohydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of nicotinamide adenine dinucleotide phosphate, which is then converted to its reduced form, this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-NADPH sodium salt undergoes various types of reactions, including:
Oxidation-Reduction Reactions: It acts as an electron donor in redox reactions, converting to its oxidized form, nicotinamide adenine dinucleotide phosphate.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include glucose-6-phosphate dehydrogenase and glucose-6-phosphate for reduction, and oxidizing agents like hydrogen peroxide for oxidation.
Substitution: Reagents such as alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Alpha-NADPH sodium salt has extensive applications in scientific research:
Mechanism of Action
Alpha-NADPH sodium salt exerts its effects by acting as an electron donor in redox reactions. It transfers electrons to various substrates, facilitating their reduction. This process is crucial in biosynthetic pathways, where it helps in the synthesis of fatty acids, nucleotides, and other essential biomolecules. The molecular targets include enzymes like glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase, which are involved in maintaining the redox balance within cells .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide sodium salt: Involved in catabolic reactions, primarily in energy production.
Flavin adenine dinucleotide sodium salt: Functions in redox reactions, similar to alpha-NADPH sodium salt, but is tightly bound to enzymes.
Uniqueness
This compound is unique due to its specific role in anabolic reactions, providing the reducing power necessary for biosynthesis. Unlike nicotinamide adenine dinucleotide sodium salt, which is mainly involved in energy production, this compound is crucial for the synthesis of biomolecules. Additionally, its role in photosynthesis distinguishes it from other similar compounds .
Properties
InChI |
InChI=1S/C21H30N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-15(31)16(44-46(33,34)35)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)14(30)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYVMBKHHSQDKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N7NaO17P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585233 |
Source
|
Record name | PUBCHEM_16219732 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-28-4 |
Source
|
Record name | PUBCHEM_16219732 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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